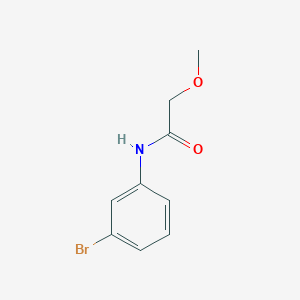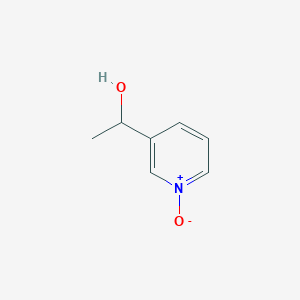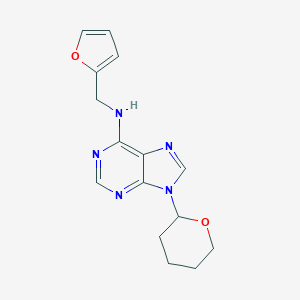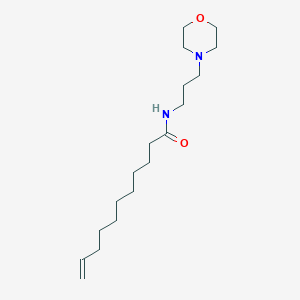
10-Undecenamide, N-(3-morpholinopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Undecenamide, N-(3-morpholinopropyl)- is a synthetic compound that has been extensively researched for its potential applications in various fields. It is a derivative of undecylenic acid and contains a morpholinopropyl group. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 10-Undecenamide, N-(3-morpholinopropyl)- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to interact with proteins and enzymes in cells, leading to changes in their function.
Biochemical and Physiological Effects:
10-Undecenamide, N-(3-morpholinopropyl)- has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-Undecenamide, N-(3-morpholinopropyl)- in lab experiments is its ability to target specific cells or tissues. This makes it a useful tool for studying the function of specific proteins or enzymes. However, one limitation is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 10-Undecenamide, N-(3-morpholinopropyl)-. One area of interest is its potential as a drug delivery system, particularly for the treatment of cancer. Another area of research is its potential as a disinfectant or preservative in the food industry. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 10-Undecenamide, N-(3-morpholinopropyl)- involves the reaction of undecylenic acid with morpholine and 1,3-propanediol. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
10-Undecenamide, N-(3-morpholinopropyl)- has been used in a variety of scientific research applications. It has been found to exhibit antimicrobial properties, making it a potential candidate for use as a disinfectant or preservative. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues.
Eigenschaften
CAS-Nummer |
102613-08-1 |
|---|---|
Molekularformel |
C18H34N2O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)undec-10-enamide |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-11-18(21)19-12-10-13-20-14-16-22-17-15-20/h2H,1,3-17H2,(H,19,21) |
InChI-Schlüssel |
JOKGUMPLNNYVFN-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
Kanonische SMILES |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
Andere CAS-Nummern |
102613-08-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



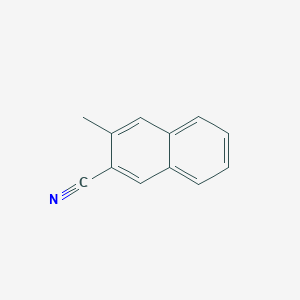
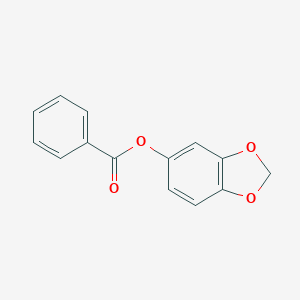
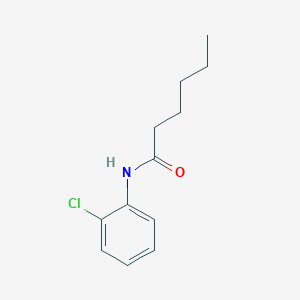
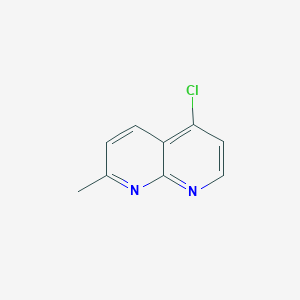
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
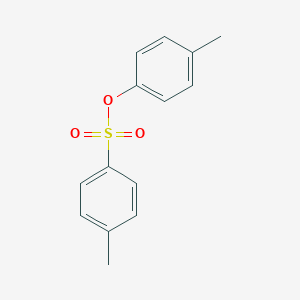
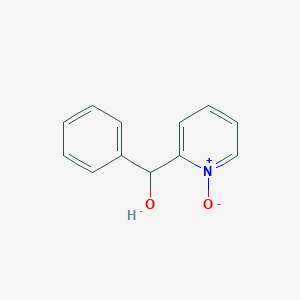
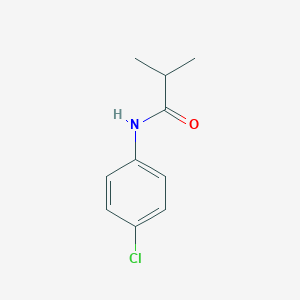
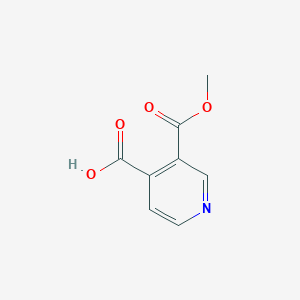
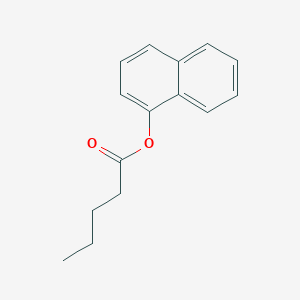
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
